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molecular formula C12H15NO2 B1208346 N-(1-Ethoxycyclopropyl)benzamide CAS No. 63805-80-1

N-(1-Ethoxycyclopropyl)benzamide

Cat. No. B1208346
M. Wt: 205.25 g/mol
InChI Key: TUJUPTAJHFFHJT-UHFFFAOYSA-N
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Patent
US04076840

Procedure details

Triethylamine (2.5 g, 25 mmol) is added dropwise at 0° to a solution of 1-ethoxycyclopropylammonium chloride (1.25 g, 9.15 mmol) and benzoyl chloride (1.4 g, 10 mmol) in dry tetrahydrofuran (20 ml). The precipitate is filtered off and the filtrate is evaporated in vacuo yielding a crystalline residue. Sublimation following by recrystallisation from cyclohexane gives N-(1-ethoxycyclopropyl)-benzamide, mp 108°-109° (0.95 g, 51%); NMR (60 MHz): δCDCl 3 = 0.90-1.38 (m, 4H), 1.16 (t, J=7 Hz, 3H), 3.77 (q, J=7 Hz, 2H), 7.0-8.0 (1 m and 1 br. s, total 6H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
1-ethoxycyclopropylammonium chloride
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Cl-].[CH2:9]([O:11][C:12]1([NH3+:15])[CH2:14][CH2:13]1)[CH3:10].[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O1CCCC1>[CH2:9]([O:11][C:12]1([NH:15][C:16](=[O:23])[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:14][CH2:13]1)[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
1-ethoxycyclopropylammonium chloride
Quantity
1.25 g
Type
reactant
Smiles
[Cl-].C(C)OC1(CC1)[NH3+]
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a crystalline residue
CUSTOM
Type
CUSTOM
Details
Sublimation following by recrystallisation from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1(CC1)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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